molecular formula C12H16N2S B1269946 N-phenylpiperidine-1-carbothioamide CAS No. 2762-59-6

N-phenylpiperidine-1-carbothioamide

Cat. No.: B1269946
CAS No.: 2762-59-6
M. Wt: 220.34 g/mol
InChI Key: VYTYEDNCIFTZDH-UHFFFAOYSA-N
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Description

N-phenylpiperidine-1-carbothioamide is a chemical compound with the molecular formula C12H16N2S. It is a member of the thiourea family, characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom.

Mechanism of Action

Target of Action

N-phenylpiperidine-1-carbothioamide is a type of thiourea derivative . Thiourea derivatives have been found to be potent inhibitors of β-glucuronidase , an enzyme involved in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics . Therefore, the primary target of this compound is likely to be the β-glucuronidase enzyme.

Mode of Action

These compounds are known to inhibit the activity of β-glucuronidase . The inhibition of this enzyme prevents the breakdown of glucuronides, affecting the body’s ability to detoxify certain substances .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound impacts the glucuronidation pathway . This pathway is crucial for the detoxification and elimination of a variety of endogenous and exogenous compounds. By inhibiting β-glucuronidase, this compound can potentially affect the metabolism and clearance of these compounds.

Pharmacokinetics

The compound’s log kow value, an estimate of its octanol-water partition coefficient, is 299 . This suggests that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of β-glucuronidase . This can lead to an accumulation of glucuronides in the body, potentially affecting the detoxification and elimination of various compounds. The specific molecular and cellular effects would depend on the particular glucuronides and other compounds present in the body.

Biochemical Analysis

Biochemical Properties

N-phenylpiperidine-1-carbothioamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of β-glucuronidase . This interaction is significant as β-glucuronidase is involved in the hydrolysis of glucuronides, impacting various metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of β-glucuronidase can lead to altered cellular metabolism and changes in gene expression related to glucuronidation processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly inhibiting β-glucuronidase by binding to its active site. This inhibition prevents the hydrolysis of glucuronides, leading to changes in metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on β-glucuronidase over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits β-glucuronidase without causing significant adverse effects. At higher doses, toxic effects may be observed, indicating a threshold for safe and effective use .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucuronidation. It interacts with enzymes such as β-glucuronidase, influencing the hydrolysis of glucuronides and affecting metabolite levels. This interaction can lead to changes in metabolic flux, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution is crucial for its inhibitory effects on β-glucuronidase .

Subcellular Localization

This compound’s subcellular localization is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures its effective interaction with β-glucuronidase, maintaining its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylpiperidine-1-carbothioamide can be synthesized through the reaction of piperidine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The general reaction scheme is as follows:

Piperidine+Phenyl isothiocyanateThis compound\text{Piperidine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} Piperidine+Phenyl isothiocyanate→this compound

The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions

N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenylpiperidine-1-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-phenylthiocarbamoylpiperidine
  • 1-piperidinecarboxanilide, thio-
  • N-phenyl-N’,N’-cyclopentamethylenethiourea

Uniqueness

N-phenylpiperidine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperidine ring and a phenyl group attached to a thiocarbonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-phenylpiperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTYEDNCIFTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351358
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2762-59-6
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperidinecarboxanilide, thio-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-phenylpiperidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of N-Phenylpiperidine-1-carbothioamide?

A1: this compound [] has the molecular formula C12H16N2S. While the research does not provide specific spectroscopic data (e.g., NMR, IR), it highlights the presence of N—H, C—H, C=S, and C-N bonds based on observed intra- and intermolecular interactions within the crystal structure.

Q2: How was this compound synthesized?

A2: The paper indicates that this compound was prepared through a reaction involving phenyl isothiocyanate and piperidine []. The specific reaction conditions and yield are not detailed in the provided abstract.

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